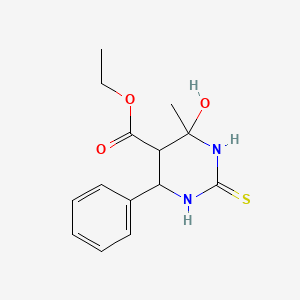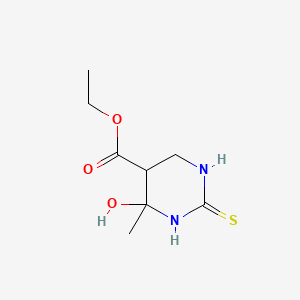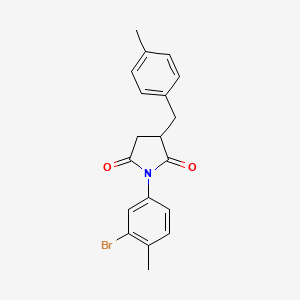
1-(3-bromo-4-methylphenyl)-3-(3-methylbenzyl)pyrrolidine-2,5-dione
Descripción general
Descripción
1-(3-bromo-4-methylphenyl)-3-(3-methylbenzyl)pyrrolidine-2,5-dione is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as BRD7929 and has been shown to have a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of BRD7929 is not fully understood, but it is thought to act as an inhibitor of the protein bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a role in a range of cellular processes, including cell proliferation and differentiation. Inhibition of BRD4 by BRD7929 may lead to changes in gene expression and cellular processes, which may underlie its potential therapeutic effects.
Biochemical and Physiological Effects:
BRD7929 has been shown to have a range of biochemical and physiological effects. In cancer cells, BRD7929 has been shown to inhibit cell growth and induce cell death. In animal models, BRD7929 has been shown to improve memory and learning and may have potential as a cognitive enhancer. BRD7929 has also been shown to have anti-inflammatory effects and may have potential as an anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BRD7929 in lab experiments is its specificity for BRD4, which allows for targeted inhibition of this protein. However, one limitation of using BRD7929 is its relatively low potency compared to other BRD4 inhibitors. Additionally, the synthesis of BRD7929 is complex and may limit its availability for use in lab experiments.
Direcciones Futuras
There are several future directions for research on BRD7929. One area of interest is the development of more potent and selective BRD4 inhibitors based on the structure of BRD7929. Another area of interest is the investigation of the potential therapeutic applications of BRD7929 in cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of BRD7929 and its effects on cellular processes.
Aplicaciones Científicas De Investigación
BRD7929 has been shown to have potential applications in a range of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, BRD7929 has been shown to inhibit the growth of cancer cells and may have potential as a therapeutic agent. In neuroscience, BRD7929 has been studied for its potential as a cognitive enhancer and has been shown to improve memory and learning in animal models. In drug discovery, BRD7929 has been used as a tool compound to identify new drug targets and pathways.
Propiedades
IUPAC Name |
1-(3-bromo-4-methylphenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO2/c1-12-4-3-5-14(8-12)9-15-10-18(22)21(19(15)23)16-7-6-13(2)17(20)11-16/h3-8,11,15H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHAAARQXFRRCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2CC(=O)N(C2=O)C3=CC(=C(C=C3)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-4-methylphenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2-fluorophenyl)-1-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4302964.png)
![1-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-4-(4-fluorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4302966.png)
![4-(2-fluorophenyl)-7,7-dimethyl-1-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4302971.png)
![4-(2-chlorophenyl)-7,7-dimethyl-1-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4302979.png)
![2,6-dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl 2-fluorobenzoate](/img/structure/B4302985.png)
![N-{2,6-dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}-4-fluorobenzamide](/img/structure/B4302986.png)
![4,4'-[piperazine-1,4-diylbis(methylene)]bis(2,6-diisopropylphenol)](/img/structure/B4302989.png)

![3-[(2-chloro-6-fluorobenzyl)thio]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4303008.png)


![4-[(3-bromo-4-methylphenyl)amino]-2-(4-methylbenzyl)-4-oxobutanoic acid](/img/structure/B4303044.png)
![4-[3-(hexyloxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4303048.png)
![1-{5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-4-(4-fluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4303062.png)